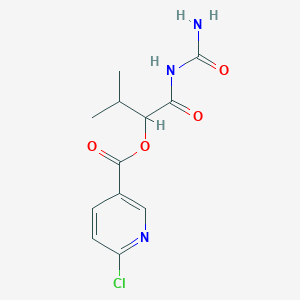
1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a carbamoylamino group, a methyl-substituted oxobutan moiety, and a chloropyridine carboxylate group. Its unique chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Carbamoylamino Intermediate: This step involves the reaction of an appropriate amine with a carbamoyl chloride under controlled conditions to form the carbamoylamino group.
Synthesis of the Methyl-Substituted Oxobutan Moiety: This can be achieved through the alkylation of a suitable precursor, followed by oxidation to introduce the oxo group.
Coupling with 6-Chloropyridine-3-carboxylate: The final step involves the esterification or amidation of the intermediate with 6-chloropyridine-3-carboxylic acid or its derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions: 1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxobutan moiety can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its biological activity.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylamino group can form hydrogen bonds with active sites, while the chloropyridine moiety may engage in π-π interactions or halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-fluoropyridine-3-carboxylate: Contains a fluorine atom, which can alter its reactivity and biological activity.
Uniqueness: 1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity
属性
IUPAC Name |
[1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O4/c1-6(2)9(10(17)16-12(14)19)20-11(18)7-3-4-8(13)15-5-7/h3-6,9H,1-2H3,(H3,14,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINFWTLDNRIRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)N)OC(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













